(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-21-12-14(16(20-21)27-2)17(25)22-7-9-23(10-8-22)18(26)15-11-13-5-3-4-6-24(13)19-15/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJVMJXRQSVZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the relaxation of smooth muscle cells and reduction of inflammatory cell activity, combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 is involved in the regulation of cardiac and smooth muscle contractility, while PDE4 plays a role in modulating inflammation by regulating the release of pro-inflammatory mediators from immune cells. Therefore, the dual inhibition of these enzymes can lead to both bronchodilation and anti-inflammatory effects.
Pharmacokinetics
It is known that the compound is delivered directly to the lungs through a standard jet nebulizer. This method of administration allows for a high local concentration of the drug in the lungs, potentially enhancing its efficacy and reducing systemic side effects.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can lead to improved lung function and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD). In clinical trials, Ohtuvayre demonstrated clinical benefits both alone and when used with other maintenance therapies.
Action Environment
The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For instance, the efficiency of drug delivery can be affected by the patient’s inhalation technique and the performance of the nebulizer. Furthermore, factors such as air quality and exposure to allergens or irritants can influence the severity of COPD symptoms and thus the perceived efficacy of the treatment.
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazole ring, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₄N₆O₃
- Molecular Weight : 372.4 g/mol
- CAS Number : 2034542-90-8
Biological Activity Overview
The biological activity of the compound is primarily attributed to its structural components, particularly the pyrazole and piperazine moieties. These structures are known for their roles in various pharmacological activities:
- Anticancer Activity : Pyrazole derivatives have demonstrated significant anticancer properties. Studies indicate that compounds containing pyrazole rings can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cancer progression, such as the Akt/mTOR pathway .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for cellular processes. For instance, the piperazine moiety is known to enhance binding affinity to enzyme active sites, potentially leading to effective inhibition of target enzymes involved in metabolic pathways .
- Neuropharmacological Effects : Research has shown that pyrazole derivatives can exhibit neuroprotective effects and influence neurotransmitter systems. This could make them candidates for treating neurological disorders such as anxiety and depression .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Hydrogen Bonding : The pyrazole ring's ability to donate and accept hydrogen bonds enhances its interaction with biological macromolecules, facilitating enzyme inhibition and receptor binding .
- Stability Against Metabolism : Pyrazole derivatives are less susceptible to oxidative metabolism compared to other heterocycles like imidazole or thiazole. This stability can lead to prolonged bioavailability and efficacy in therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Anticancer Studies
A study published in MDPI highlighted that pyrazolo[1,5-a]pyrimidines exhibit selective protein inhibition and significant anticancer activity against various cancer cell lines. The findings suggest that modifications to the pyrazole scaffold can enhance its anticancer properties .
Enzyme Inhibition Research
Research indicated that derivatives similar to the compound showed promising results as inhibitors of kinases involved in cancer signaling pathways. For example, a derivative demonstrated high potency against Akt isoforms, which are critical in cancer cell survival and proliferation .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Afuresertib | Anticancer | Akt Inhibition |
| Pyrazolo[1,5-a]pyrimidines | Selective Protein Inhibition | Enzyme Binding |
| Other Pyrazole Derivatives | Neuroprotective Effects | Modulation of Neurotransmitters |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Linkers
The compound shares structural similarities with 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 2034587-15-8, ). Key differences include:
- Substituents: The target compound’s 3-methoxy-1-methylpyrazole contrasts with the trifluoromethylphenyl group in ’s compound.
- Molecular Weight : The target compound (estimated MW ~358 g/mol) is lighter than ’s analogue (MW 420.4 g/mol), which may affect pharmacokinetic properties like diffusion rates .
Pyrazole-Based Heterocyclic Derivatives
- Bis-Pyrazole-Thienothiophene Derivatives (, e.g., Compound 7b): These feature dual pyrazole units connected to a thieno[2,3-b]thiophene core. Unlike the target compound, they lack a piperazine linker and exhibit higher molecular weights (e.g., 538.64 g/mol for 7b). Their IR spectra show strong C=O stretches (~1720 cm⁻¹), comparable to the target’s carbonyl groups .
- Antimicrobial Pyrazole Derivatives (): Compounds like 4-(2-(4-methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (MW 232.24 g/mol) demonstrate simpler structures but share methoxy and methyl substituents. Their antimicrobial activities (e.g., against Staphylococcus aureus) suggest that the target compound’s pyrazole moiety may confer similar bioactivity .
Heterocyclic Systems with Varied Scaffolds
- Pyrazolo[1,5-a]pyrimidine Derivatives (): These compounds, such as pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine, incorporate fused heterocycles but lack the piperazine linker. Their synthesis via enaminone cyclization (Method A, ) highlights alternative routes for constructing complex heterocycles .
- Thieno[2,3-b]pyridine Carboxamides (): These derivatives exhibit thienopyridine cores with carboxamide substituents. Their higher molecular weights (e.g., 604.71 g/mol for compound 10) and sulfur-containing rings may enhance rigidity and π-stacking interactions compared to the target compound’s tetrahydropyrazolopyridine system .
Comparative Data Table
Key Findings and Implications
Structural Flexibility: The target compound’s piperazine linker and tetrahydropyrazolopyridine system offer tunability for optimizing solubility and binding interactions, contrasting with bulkier thienothiophene or fused pyrimidine systems .
Substituent Effects : Methoxy and methyl groups on the pyrazole may balance electronic (electron-donating) and steric effects, differing from trifluoromethyl (electron-withdrawing) or hydrazone (polar) groups in analogues .
Bioactivity Potential: While direct data on the target compound’s bioactivity is lacking, structural parallels to antimicrobial and heterocyclic derivatives suggest possible applications in infectious disease or oncology .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to link the pyrazole and tetrahydropyrazolo[1,5-a]pyridine moieties to the piperazine core.
- Carbonyl activation using reagents like EDCI/HOBt or DCC for amide bond formation.
- Purification via column chromatography or recrystallization (e.g., ethanol/glacial acetic acid mixtures) to isolate the final product . Optimization requires controlling temperature (reflux conditions), solvent polarity (DMF, ethanol), and catalyst selection (e.g., palladium catalysts for cross-coupling) to improve yields (>45%) and purity (>95%) .
Q. How is the structural integrity of this compound confirmed experimentally?
- X-ray crystallography provides definitive proof of molecular geometry, as demonstrated for analogous pyrazole derivatives (e.g., dihedral angles between aromatic rings) .
- NMR spectroscopy (1H, 13C, 2D-COSY) identifies functional groups and coupling patterns. For example, methoxy (-OCH3) protons resonate at ~3.8 ppm in CDCl3 .
- HPLC-MS ensures purity and confirms molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from:
- Experimental variability : Differences in assay conditions (e.g., cell lines, solvent concentrations). For instance, organic degradation during prolonged data collection can alter activity .
- Structural analogs : Compare activity tables of similar compounds (e.g., pyrazolo[5,1-b][1,3]oxazine vs. triazolopyrimidine derivatives) to isolate structural determinants of activity . Mitigation strategies :
- Use orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate results.
- Standardize protocols (e.g., continuous cooling to stabilize samples) .
Q. What methodologies are effective for elucidating the mechanism of action of this compound?
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazolo-pyridine cores often interact with ATP-binding pockets .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors (e.g., GPCRs linked to piperazine moieties) .
- Metabolic profiling : Track metabolite formation via LC-MS/MS in hepatic microsomes to identify bioactive intermediates .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Core modifications : Replace the methoxy group with electron-withdrawing substituents (e.g., -CF3) to improve membrane permeability .
- Piperazine substitutions : Introduce hydrophobic groups (e.g., 4-phenyl) to enhance target binding, as seen in analogs with anticancer activity .
- Bioisosteric replacement : Swap the tetrahydropyrazolo[1,5-a]pyridine with triazolopyrimidine to modulate selectivity (see Table 1) .
Methodological Notes
- Controlled degradation studies (e.g., pH stability tests in buffers) are critical for assessing compound shelf life in biological assays .
- Synchrotron-based crystallography may be required for resolving complex stereochemistry in fused heterocycles .
- In silico ADMET prediction (e.g., SwissADME) can prioritize derivatives with favorable pharmacokinetic profiles before synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
